molecular formula C10H19NO3 B180976 Tert-butyl 3-hydroxypent-4-enylcarbamate CAS No. 108998-71-6

Tert-butyl 3-hydroxypent-4-enylcarbamate

Cat. No. B180976
M. Wt: 201.26 g/mol
InChI Key: NBHOKBUVSSOLQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 32 bonds, including 13 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Scientific Research Applications

  • Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a category that includes compounds like tert-butyl 3-hydroxypent-4-enylcarbamate, have been synthesized from aldehydes and are used as building blocks in organic synthesis. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, indicating their utility in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).

  • The metabolism of tert-butyl phenyl N-methylcarbamates, which are structurally related to tert-butyl 3-hydroxypent-4-enylcarbamate, has been studied in insects and mammals. These studies have identified several oxidation products formed by hydroxylation, providing insights into the biochemical processing of similar compounds (Douch & Smith, 1971).

  • A study on butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, explored their comparative cytotoxic effects on isolated rat hepatocytes. This research offers perspectives on the toxicity and metabolic pathways of tert-butyl carbamates in biological systems (Nakagawa, Yaguchi, & Suzuki, 1994).

  • A carbocyclic analogue of a protected β-d-2-deoxyribosylamine was developed using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, showcasing the role of tert-butyl carbamates in the synthesis of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).

  • Tert-butyl hydroperoxide, another related compound, has been used to study oxidative stress in mammalian cells, highlighting the relevance of tert-butyl compounds in understanding cellular responses to oxidative damage (Altman et al., 1993).

properties

IUPAC Name

tert-butyl N-(3-hydroxypent-4-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-8(12)6-7-11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHOKBUVSSOLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxypent-4-enylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Lopatka, M Markovič, P Koóš… - The Journal of …, 2019 - ACS Publications
This work discloses a continuous flow carbonylation reaction using iron pentacarbonyl as source of CO. The described transformation using this surrogate was designed for use in …
Number of citations: 15 pubs.acs.org

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